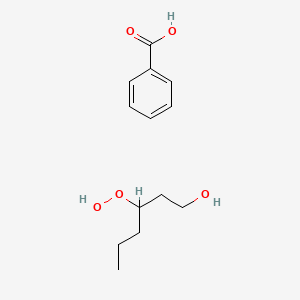
Benzoic acid;3-hydroperoxyhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;3-hydroperoxyhexan-1-ol is a compound that combines the properties of benzoic acid and 3-hydroperoxyhexan-1-ol. Benzoic acid is a well-known aromatic carboxylic acid, commonly used as a food preservative and in the production of various chemicals . 3-hydroperoxyhexan-1-ol is an organic peroxide, which is less commonly encountered but has interesting chemical properties due to the presence of the hydroperoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid typically involves the oxidation of toluene using potassium permanganate or the Cannizzaro reaction of benzaldehyde . For 3-hydroperoxyhexan-1-ol, the synthesis can involve the hydroperoxidation of hexan-1-ol using hydrogen peroxide under acidic conditions .
Industrial Production Methods
Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of 3-hydroperoxyhexan-1-ol on an industrial scale is less common and typically involves the controlled oxidation of hexan-1-ol.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be further oxidized to produce benzene derivatives.
Reduction: It can be reduced to benzyl alcohol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions.
3-hydroperoxyhexan-1-ol, being an organic peroxide, can undergo:
Decomposition: It can decompose to form hexan-1-ol and oxygen.
Reduction: It can be reduced to hexan-1-ol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
From Benzoic Acid: Benzyl alcohol, benzene derivatives.
From 3-hydroperoxyhexan-1-ol: Hexan-1-ol.
Applications De Recherche Scientifique
Benzoic acid and its derivatives are extensively used in various fields:
Chemistry: As a precursor for the synthesis of other chemicals.
Biology: As a preservative in biological samples.
Medicine: In the formulation of topical medications.
Industry: As a corrosion inhibitor.
3-hydroperoxyhexan-1-ol is used in:
Organic Synthesis: As an oxidizing agent.
Polymer Chemistry: In the initiation of polymerization reactions.
Mécanisme D'action
Benzoic acid exerts its effects primarily through its ability to inhibit microbial growth by disrupting the pH balance within microbial cells . It is metabolized in the liver to hippuric acid, which is then excreted .
3-hydroperoxyhexan-1-ol acts as an oxidizing agent, introducing oxygen into organic molecules, which can lead to the formation of various oxidation products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid Derivatives: Salicylic acid, acetylsalicylic acid.
Organic Peroxides: Hydrogen peroxide, tert-butyl hydroperoxide.
Uniqueness
Benzoic acid;3-hydroperoxyhexan-1-ol combines the preservative properties of benzoic acid with the oxidizing capabilities of 3-hydroperoxyhexan-1-ol, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
830345-27-2 |
|---|---|
Formule moléculaire |
C13H20O5 |
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
benzoic acid;3-hydroperoxyhexan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-3-6(9-8)4-5-7/h1-5H,(H,8,9);6-8H,2-5H2,1H3 |
Clé InChI |
XYKFJBVGJZVPQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCO)OO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


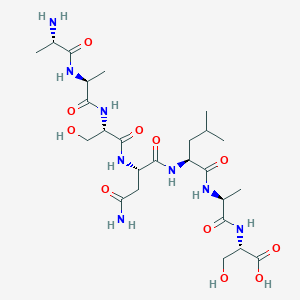
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
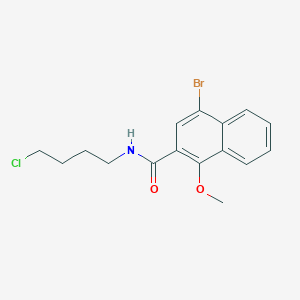
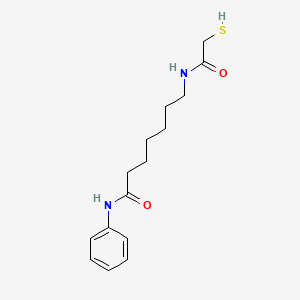
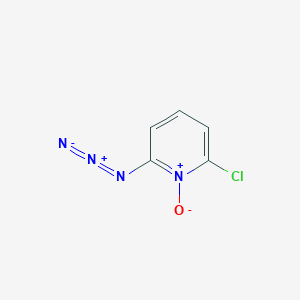
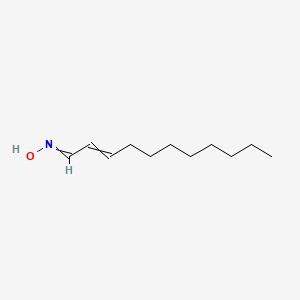
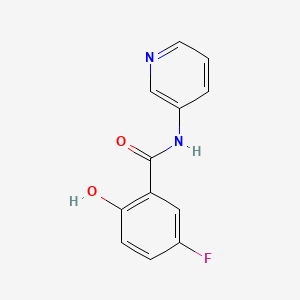
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
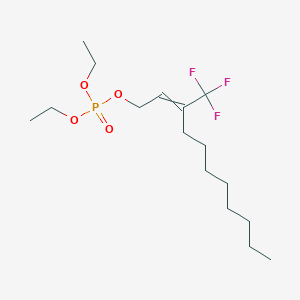
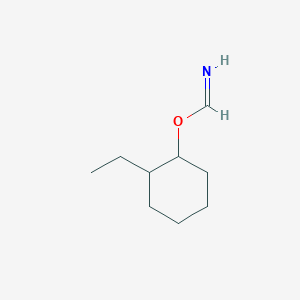
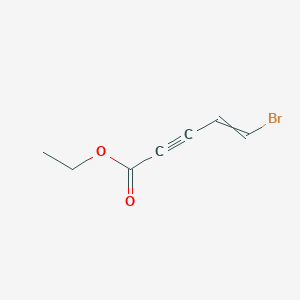
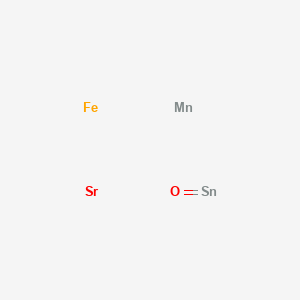
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
